molecular formula C6H5BFNO4 B8206310 4-Fluoro-2-nitrophenylboronic acid

4-Fluoro-2-nitrophenylboronic acid

Cat. No. B8206310
M. Wt: 184.92 g/mol
InChI Key: LCMHLEDZCSXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Scaffolds : A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, is used for synthesizing various heterocyclic scaffolds, which are significant for drug discovery. However, creating 8-membered benzodiazocine cycles with it remains a challenge (Křupková et al., 2013).

  • Properties Influencing Applications : Fluoro-substituted boronic acids exhibit unique properties such as acidity, hydrolytic stability, structures, and spectroscopic properties. These are crucial for applications in organic synthesis, analytical chemistry, materials' chemistry, biology, and medicine (Gozdalik et al., 2017).

  • Specific Reduction of Fructose : Boronic acids, including 3-carboxy-5-nitrophenylboronic acid, show potential in the specific reduction of fructose in food matrices like fruit juice, indicating possible dietary applications (Pietsch & Richter, 2016).

  • Nickel-Catalyzed Cross-Coupling Reactions : Electron-poor fluoro-containing arylboronic acids, such as 4-fluoro-2-nitrophenylboronic acid, are efficient in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions with aryl arenesulfonates, offering faster reactions than electron-rich/neutral compounds (Chen et al., 2016).

  • Antifungal Activity : An analogue, 4-fluoro-2-formylphenylboronic acid, demonstrates potent antifungal activity against fungi like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and fluorine substituent position play a crucial role in this activity (Borys et al., 2019).

  • Enhancement of High-Performance Liquid Chromatography : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole is effective in enhancing high-performance liquid chromatography for the sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

  • Improved Antitumor Activity : A 4'-fluoro derivative in a novel phenyl substituted sydnone series exhibits improved antitumor activity against various cell lines, suggesting its potential in cancer treatment (Dunkley & Thoman, 2003).

properties

IUPAC Name

(4-fluoro-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHLEDZCSXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-nitrophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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